Potassium;4-methyl-2-[methyl(1,3-thiazol-2-ylcarbamoyl)amino]pentanoate
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Overview
Description
Potassium;4-methyl-2-[methyl(1,3-thiazol-2-ylcarbamoyl)amino]pentanoate is a compound that features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazole derivatives typically involves the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water. This reaction yields the final compound after further treatment .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Potassium;4-methyl-2-[methyl(1,3-thiazol-2-ylcarbamoyl)amino]pentanoate can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Potassium;4-methyl-2-[methyl(1,3-thiazol-2-ylcarbamoyl)amino]pentanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its diverse biological activities.
Industry: Utilized in the production of dyes, fungicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of potassium;4-methyl-2-[methyl(1,3-thiazol-2-ylcarbamoyl)amino]pentanoate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as:
- 2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid
- Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate
- 1,3-thiazole-5-carboxylate derivatives
Uniqueness
Potassium;4-methyl-2-[methyl(1,3-thiazol-2-ylcarbamoyl)amino]pentanoate is unique due to its specific substitution pattern on the thiazole ring, which can confer distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
IUPAC Name |
potassium;4-methyl-2-[methyl(1,3-thiazol-2-ylcarbamoyl)amino]pentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S.K/c1-7(2)6-8(9(15)16)14(3)11(17)13-10-12-4-5-18-10;/h4-5,7-8H,6H2,1-3H3,(H,15,16)(H,12,13,17);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVQOACCTLXDOK-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)[O-])N(C)C(=O)NC1=NC=CS1.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16KN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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